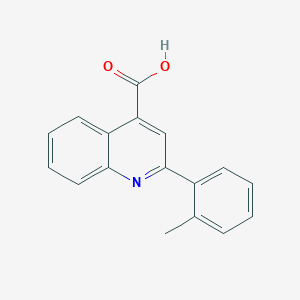

2-(2-Methylphenyl)quinoline-4-carboxylic acid

描述

属性

IUPAC Name |

2-(2-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQGICXPTGQXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346504 | |

| Record name | 2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-85-2 | |

| Record name | 2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and General Protocol

The Doebner reaction enables the one-pot assembly of quinoline-4-carboxylic acids through the condensation of aniline derivatives, aldehydes, and pyruvic acid. For 2-(2-methylphenyl)quinoline-4-carboxylic acid, the reaction proceeds as follows:

-

Imine Formation : 2-Methylbenzaldehyde reacts with aniline to generate an imine intermediate.

-

Cyclization : Pyruvic acid undergoes nucleophilic attack by the imine, forming dihydroquinoline via a six-membered transition state.

-

Oxidation : Spontaneous air oxidation or hydrogen transfer converts dihydroquinoline to the aromatic quinoline core.

Critical parameters include:

Substrate Scope and Optimization

The electronic and steric properties of reactants profoundly influence yields (Table 1):

Table 1. Yield Variation with Substrate Selection in Doebner Reactions

| Aniline Substituent | Aldehyde | Yield (%) | Reference |

|---|---|---|---|

| -H | 2-Methylbenzaldehyde | 78 | |

| 4-NO₂ | 2-Methylbenzaldehyde | 85 | |

| 3-Cl | 2-Methylbenzaldehyde | 72 |

Key findings:

-

Electron-deficient anilines (e.g., 4-NO₂-C₆H₄NH₂) improve reaction rates due to enhanced imine stability.

-

Steric hindrance from ortho-substituted aldehydes reduces yields by 15–20% compared to para-analogs.

-

Pyruvic acid derivatives (e.g., methyl pyruvate) enable ester-functionalized quinolines but require extended reaction times.

Green Chemistry Modifications

Ytterbium perfluorooctanoate [Yb(PFO)₃] catalyzes the Doebner reaction in water, achieving 70–75% yields under microwave irradiation (100°C, 1 hour). This method eliminates organic solvents and facilitates catalyst recycling without significant activity loss.

Pfitzinger Condensation: Isatin-Derived Synthesis

Reaction Pathway

The Pfitzinger method constructs the quinoline nucleus from isatin and carbonyl compounds:

Operational Advancements

Zhou et al. optimized this route using trimethylsilyl chloride (TMSCl) in methanol, achieving 88% yield at 60°C within 4 hours. Key advantages include:

-

Functional Group Tolerance : Halogens (-Cl, -Br) and sulfonamides remain intact during cyclization.

-

Scalability : Demonstrated for 100 mmol batches with consistent purity (>98% HPLC).

Table 2. Pfitzinger Reaction Performance with Diverse Ketones

| Ketone | Temperature (°C) | Yield (%) |

|---|---|---|

| 2-Methylacetophenone | 60 | 88 |

| 4-Chloroacetophenone | 60 | 82 |

| Cyclohexanone | 80 | 68 |

Multi-Step Functionalization Strategies

Aldol Addition-Dehydration Sequences

A patented route (CN102924374B) involves:

-

Quinoline Core Assembly : Isatin and acetone condense to form 2-methylquinoline-4-carboxylic acid.

-

Aldol Addition : Reaction with 2-methylbenzaldehyde introduces the aryl group at C2.

-

Oxidative Dehydration : KMnO₄/NaOH oxidizes intermediates to the target compound.

While this method achieves 65–70% overall yield, it requires:

Decarboxylation-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling introduces the 2-methylphenyl group post-cyclization:

-

Quinoline-4-carboxylic Acid Bromination : NBS selectively brominates C2.

-

Cross-Coupling : Pd(PPh₃)₄ mediates coupling with 2-methylphenylboronic acid (82% yield).

-

Carboxylation : CO₂ insertion under high pressure restores the C4 carboxylic acid.

This route offers precise regiocontrol but demands expensive catalysts and specialized equipment.

Comparative Analysis of Methodologies

Table 3. Synthesis Route Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Doebner Reaction | 78 | 95 | High | Moderate |

| Pfitzinger Condensation | 88 | 98 | Moderate | High |

| Multi-Step Functionalization | 65 | 90 | Low | Low |

Critical considerations:

-

Doebner Reaction : Ideal for rapid access to diverse analogs but generates stoichiometric BF₃ waste.

-

Pfitzinger Condensation : Superior atom economy but limited to commercially available ketones.

-

Catalytic Decarboxylation : Enables late-stage diversification at the cost of synthetic complexity.

化学反应分析

Types of Reactions

2-(2-Methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-methanol derivatives .

科学研究应用

2-(2-Methylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

作用机制

The mechanism of action of 2-(2-Methylphenyl)quinoline-4-carboxylic acid, particularly in its role as a histone deacetylase inhibitor, involves the inhibition of histone deacetylase enzymes. These enzymes are responsible for removing acetyl groups from histone proteins, which affects gene expression and cellular functions . By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on for the para-methyl analog.

- This may affect binding to biological targets or crystallization behavior .

- Crystallinity: The para-methyl analog () crystallizes in a monoclinic system with distinct lattice parameters (a=4.1001 Å, b=15.3464 Å), suggesting that substitution patterns significantly influence solid-state packing.

Antibacterial Activity

- 2-Phenylquinoline-4-carboxylic Acid Derivatives: Compounds with electron-withdrawing groups (e.g., nitro, bromo) or hydrogen-bond donors (e.g., amino) at the 2-phenyl position exhibit enhanced antibacterial activity. For example, derivatives with MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli were reported .

Enzyme Interactions

- COX-2 Inhibition: 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid () is speculated to inhibit COX-2, an enzyme involved in inflammation. The chlorine atom at position 8 and the ortho-methyl group may synergistically enhance target binding through hydrophobic interactions.

生物活性

2-(2-Methylphenyl)quinoline-4-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a carboxylic acid functional group, which is critical for its biological activity. The presence of the 2-methylphenyl substituent enhances its lipophilicity, influencing its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of quinoline-4-carboxylic acid exhibit significant antibacterial properties. A study synthesized various derivatives, including this compound, and evaluated their activity against several bacterial strains.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |

|---|---|---|---|

| 5a | Staphylococcus aureus | 15 | 56.8 |

| 5b | Escherichia coli | 20 | 98.2 |

| 5c | Bacillus subtilis | 18 | 70.5 |

| 5d | Pseudomonas aeruginosa | 10 | >100 |

The results show that compound 5a demonstrated significant antibacterial activity against S. aureus and E. coli, while exhibiting low cytotoxicity in mouse macrophage cell lines (RAW 264.7) .

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored through various in vitro studies. One notable study focused on the effects of a related compound, D28, which shares structural similarities with this compound.

Case Study: Induction of Apoptosis

In K562 leukemia cells treated with D28, a dose-dependent increase in apoptosis was observed:

- 1 µM : Apoptotic rate increased to 10.10%

- 2 µM : Apoptotic rate increased to 15.53%

- 4 µM : Apoptotic rate increased to 27.92%

This suggests that structural modifications in quinoline derivatives can enhance their anticancer efficacy by promoting apoptosis .

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

The mechanism involves the inhibition of NF-kB signaling pathways and the downregulation of inflammatory mediators such as TNF-alpha and IL-6. This action is crucial for alleviating conditions characterized by chronic inflammation .

常见问题

Q. Q1. What synthetic routes are most effective for preparing 2-(2-Methylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is commonly synthesized via the Doebner reaction ( ):

- Reagents : Aniline derivatives, 2-methylbenzaldehyde, pyruvic acid, and trifluoroacetic acid (TFA) in ethanol.

- Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 6 hours conventionally) and improves yield (up to 85%) .

- Alternative route : Pfitzinger reaction using isatin and α-methyl ketones in alkaline media, though this method is less reported for 2-arylquinoline derivatives .

Q. Key Optimization Parameters :

| Factor | Optimal Condition | Impact |

|---|---|---|

| Catalyst | TFA (0.1–0.5 eq.) | Enhances cyclization efficiency |

| Solvent | Ethanol/water mix | Balances solubility and reactivity |

| Temperature | 80–100°C (microwave) | Accelerates reaction kinetics |

Structural Characterization Challenges

Q. Q2. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Key steps:

- Data collection at 291 K with Mo-Kα radiation (λ = 0.71073 Å) .

- Analysis of dihedral angles between quinoline and methylphenyl rings (e.g., 78.3–88.2° in related analogs) to confirm steric effects .

- Detection of weak intermolecular interactions (C–H···O, π–π stacking) to explain packing behavior .

- Common pitfalls : Low-resolution data may obscure torsional angles; high-quality crystals (e.g., recrystallized from ethanol) are critical .

Biological Activity Profiling

Q. Q3. What methodological approaches are used to evaluate the antibacterial activity of this compound derivatives?

- In vitro assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy) at the 2-aryl position to enhance lipophilicity and membrane penetration .

- Example : Methyl ester derivatives (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) showed improved activity due to increased bioavailability .

Advanced Computational Modeling

Q. Q4. How can molecular docking predict the binding affinity of this compound to bacterial targets?

- Protocol :

- Target selection : DNA gyrase (for antibacterial activity) or enoyl-ACP reductase (for antitubercular activity) .

- Software : AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC50 values .

- Limitations : Solvation effects and protein flexibility may reduce accuracy; MD simulations (e.g., GROMACS) refine predictions .

Handling and Stability

Q. Q5. What precautions are necessary to ensure the stability of this compound during storage and handling?

-

Storage : Keep in airtight containers under inert gas (N2/Ar) at −20°C to prevent oxidation .

-

Solubility :

Solvent Solubility (mg/mL) DMSO >50 (ideal for assays) Ethanol ~20 (limited for reactions) -

Decomposition risks : Exposure to light or moisture accelerates degradation; monitor via HPLC .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported biological activity data for quinoline-4-carboxylic acid derivatives?

- Case study : Conflicting MIC values for 2-arylquinoline analogs may arise from:

- Resolution : Cross-validate data with independent assays (e.g., time-kill kinetics) .

Fluorescence Applications

Q. Q7. Can this compound serve as a fluorescent probe for metal ion detection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。